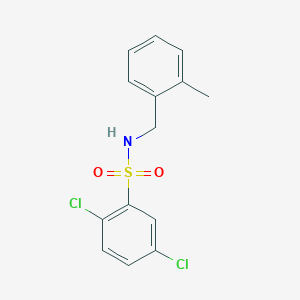
2-(2,4-dichloro-6-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichloro-6-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, commonly known as DCPA, is an herbicide used to control weeds in various crops. It is a selective herbicide that targets broadleaf weeds and is widely used in agriculture. DCPA is a white crystalline solid that is insoluble in water and has a low toxicity to humans and animals.
科学的研究の応用
DCPA has been extensively studied for its herbicidal properties and its effects on plant growth. It has been found to be effective in controlling various broadleaf weeds in crops such as soybeans, potatoes, and peanuts. DCPA has also been studied for its potential use in controlling invasive plant species in natural ecosystems. Additionally, DCPA has been used as a tool in studying plant physiology and biochemistry.
作用機序
DCPA functions as a pre-emergent herbicide, meaning it prevents the germination and growth of weeds before they emerge from the soil. DCPA inhibits the biosynthesis of carotenoids, which are essential pigments for photosynthesis and plant growth. This leads to the death of the weed seedlings before they can emerge from the soil.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target plants and organisms. DCPA can persist in soil for extended periods, which can lead to accumulation and potential toxicity to non-target organisms. Additionally, DCPA can affect soil microbial communities, which can have negative impacts on soil health.
実験室実験の利点と制限
DCPA is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. This makes it a useful tool in studying plant physiology and biochemistry. However, DCPA can have negative effects on non-target plants and organisms, which can limit its use in certain experiments.
将来の方向性
There are several future directions for DCPA research. One area of research is the development of new formulations of DCPA that reduce its persistence in soil and potential toxicity to non-target organisms. Another area of research is the use of DCPA in combination with other herbicides to improve weed control and reduce the potential for herbicide resistance. Additionally, there is a need for further research on the effects of DCPA on soil health and microbial communities.
合成法
DCPA can be synthesized using a multi-step process starting with 2,4-dichloro-6-methylphenol and 6-methyl-2-pyridinecarboxylic acid. The two compounds are reacted in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethylacetamide to form the DCPA.
特性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-11(16)7-12(17)15(9)21-8-14(20)19-13-5-3-4-10(2)18-13/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSDRAKOSZEOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)


![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)


![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)
![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)
